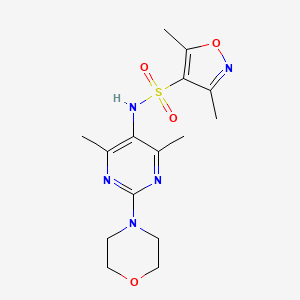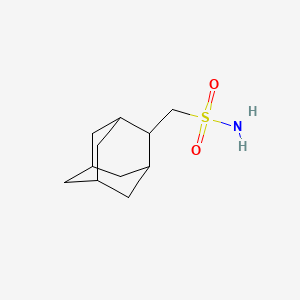
Adamantan-2-ylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adamantan-2-ylmethanesulfonamide is a chemical compound with the CAS Number: 1566130-06-0 and a molecular weight of 229.34 .
Molecular Structure Analysis
The molecular structure of this compound is based on the adamantane moiety . The InChI code for this compound is 1S/C11H19NO2S/c12-15(13,14)6-11-9-2-7-1-8(4-9)5-10(11)3-7/h7-11H,1-6H2,(H2,12,13,14) .Applications De Recherche Scientifique
Neurodegenerative Diseases Treatment
Adamantan-2-ylmethanesulfonamide and its derivatives have been explored for their pharmacological potential in treating neurodegenerative diseases. Compounds with the adamantane scaffold, including amantadine and memantine, are noted for their efficacy in treating dementia, Alzheimer's, Parkinson's diseases, and other neurodegenerative conditions. The review by Dembitsky et al. (2020) highlights the structure-activity relationships of over 75 natural and synthetic adamantane derivatives, emphasizing the superiority of 1-fluoro- and 1-phosphonic acid adamantane derivatives over well-known treatments such as amantadine and memantine. This suggests promising research directions for biochemists, pharmacologists, medicinal chemists, physiologists, neurologists, and the pharmaceutical industry in developing new treatments for these diseases (Dembitsky, Gloriozova, & Poroikov, 2020).
Antiviral Resistance
The use of adamantanes, including derivatives of this compound, has been documented in the context of influenza human infections, a persistent global public health issue. Spanakis et al. (2014) discuss the development of resistance to neuraminidase inhibitors among A and B subtypes of influenza virus strains, noting the historical significance of adamantanes in antiviral therapy and the shift towards neuraminidase inhibitors due to resistance patterns. This review underscores the importance of continued surveillance and research into antiviral resistance, highlighting the role of adamantane derivatives in this field (Spanakis, Pitiriga, Gennimata, & Tsakris, 2014).
Cardiovascular System Drug Delivery
This compound derivatives have been investigated for their utility in drug delivery systems targeting the cardiovascular system. Geldenhuys et al. (2017) review various delivery systems, including small organic compounds and nanoparticles, for treating atherosclerosis, ischemic-reperfusion injury, and other cardiovascular diseases. The review highlights the early stage of targeted delivery to the cardiovascular system compared to more mature fields like cancer or brain delivery, pointing out the significant potential of adamantane derivatives in overcoming physiological barriers and improving therapeutic outcomes (Geldenhuys, Khayat, Yun, & Nayeem, 2017).
Mécanisme D'action
Target of Action
Adamantan-2-ylmethanesulfonamide is a derivative of adamantane, a class of compounds that have attracted considerable attention in various fields of medicine . The primary target of adamantanone, a similar compound, is Camphor 5-monooxygenase, an enzyme found in Pseudomonas putida . .
Mode of Action
Sulfonamides, a class of compounds to which this compound belongs, are known to inhibit bacterial dna synthesis through competitive inhibition .
Biochemical Pathways
The roche biochemical pathways could be a valuable resource for exploring the potential biochemical pathways that might be affected by this compound.
Pharmacokinetics
The adamantane structure has been noted for its ability to increase lipophilicity and improve the pharmacological properties of drug candidates, potentially enhancing their bioavailability .
Result of Action
The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Action Environment
The environment can significantly influence the action, efficacy, and stability of a compound. For instance, the thermal behavior of adamantan-2-one, a similar compound, has been studied, and it was found that its functional groups could interact with different excipients . .
Propriétés
IUPAC Name |
2-adamantylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2S/c12-15(13,14)6-11-9-2-7-1-8(4-9)5-10(11)3-7/h7-11H,1-6H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQNMNWIIYTTHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2824214.png)
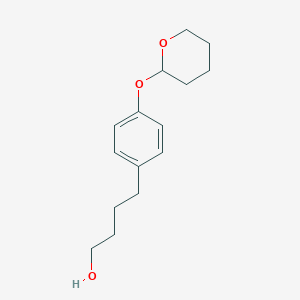

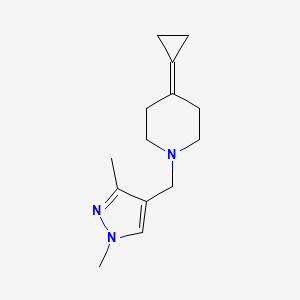
![2-(2-(4-(methylthio)phenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2824219.png)
![5-{4-[(2,4-dichlorophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone](/img/structure/B2824222.png)
![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2824224.png)

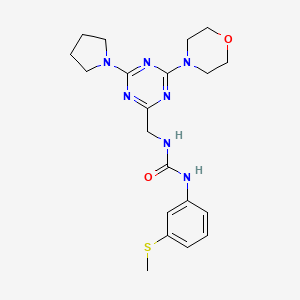
![Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride](/img/structure/B2824231.png)
![N,N-diethyl-2-[3-[2-(4-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide](/img/structure/B2824232.png)
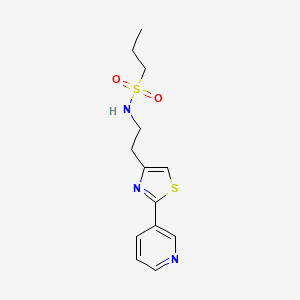
![Potassium [(3-chlorophenyl)methyl]trifluoroboranuide](/img/structure/B2824234.png)
